molecular formula C18H28N2O B448689 N'-(2-phenylpropylidene)nonanohydrazide

N'-(2-phenylpropylidene)nonanohydrazide

Cat. No.: B448689
M. Wt: 288.4g/mol
InChI Key: BYKZQGPRXVHYPB-XDJHFCHBSA-N
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Description

N'-(2-Phenylpropylidene)nonanohydrazide is a hydrazide derivative characterized by a nine-carbon aliphatic chain (nonanoyl group) and a 2-phenylpropylidene substituent attached to the hydrazine nitrogen. Hydrazides are widely studied for their versatile coordination chemistry, biological activity, and applications in polymer synthesis.

Hydrazides with extended aliphatic chains, such as nonanohydrazide, are of interest due to their lipid-like properties, which may enhance membrane permeability in biological systems .

Properties

Molecular Formula

C18H28N2O

Molecular Weight

288.4g/mol

IUPAC Name

N-[(E)-2-phenylpropylideneamino]nonanamide

InChI

InChI=1S/C18H28N2O/c1-3-4-5-6-7-11-14-18(21)20-19-15-16(2)17-12-9-8-10-13-17/h8-10,12-13,15-16H,3-7,11,14H2,1-2H3,(H,20,21)/b19-15+

InChI Key

BYKZQGPRXVHYPB-XDJHFCHBSA-N

SMILES

CCCCCCCCC(=O)NN=CC(C)C1=CC=CC=C1

Isomeric SMILES

CCCCCCCCC(=O)N/N=C/C(C)C1=CC=CC=C1

Canonical SMILES

CCCCCCCCC(=O)NN=CC(C)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of Selected Hydrazides and Analogues
Compound Name Core Structure Substituents/Modifications Key Functional Groups Reference
N'-(2-Phenylpropylidene)nonanohydrazide Nonanoyl hydrazide 2-Phenylpropylidene Hydrazide, imine
N'-(1-Phenylpropylidene)acetohydrazide Acetohydrazide 1-Phenylpropylidene Hydrazide, imine
7b4 () Benzohydrazide 4-Chloro, quinazolinyl-propyl Hydrazide, aromatic chloro
C-(2-Phenylpropylidene)-N-methylnitrone (3n) Nitrone 2-Phenylpropylidene, N-methyl Nitrone (C=N→O)
N'-[(2-Fluorophenyl)sulfonyl]benzohydrazide Benzohydrazide 2-Fluorophenylsulfonyl Sulfonamide, hydrazide
Key Observations:
  • Substituent Effects : The 2-phenylpropylidene group introduces steric hindrance and π-π stacking capabilities, distinguishing it from simpler benzylidene derivatives (e.g., ).
  • Functional Group Diversity: Nitrones () and sulfonohydrazides () exhibit distinct electronic properties, with nitrones showing strong dipole moments and sulfonohydrazides offering hydrogen-bonding sites.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) HR-MS ([M+H]⁺)
This compound (Inferred) ~1680 (C=O), ~3249 (NH) 7.2–7.5 (Ar-H), 2.4–2.8 (CH₂) 28–33 (aliphatic), 127–142 (Ar) Calc. for C₁₈H₂₈N₂O: 295.21
C-(2-Phenylpropylidene)-N-methylnitrone (3n) 1588 (C=N), 1189 (N→O) 7.21–7.50 (Ar-H), 3.65 (NCH₃) 27.3 (CH₃), 149.2 (C=N) 164.1075
7b4 () 1680 (C=O), 3249 (NH) 7.30–7.70 (Ar-H), 3.90 (NCH₃) 131.9 (C=O), 135.0 (Ar) 523.18
Key Findings:
  • IR Spectroscopy : Hydrazides exhibit characteristic C=O (1680–1700 cm⁻¹) and NH (3200–3250 cm⁻¹) stretches, while nitrones show C=N (1560–1590 cm⁻¹) and N→O (1170–1190 cm⁻¹) bands .
  • NMR Data : The 2-phenylpropylidene group in hydrazides and nitrones causes downfield shifts in aromatic protons (δ 7.2–7.5 ppm) and distinct aliphatic carbon signals (δ 27–33 ppm) .

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